1-硬脂酰-2-油酰-sn-甘油-3-磷酸胆碱

描述

科学研究应用

2-油酰基-1-硬脂酰基-sn-甘油-3-磷酸胆碱广泛用于科学研究,包括:

作用机制

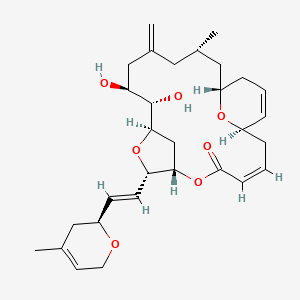

2-油酰基-1-硬脂酰基-sn-甘油-3-磷酸胆碱的作用机制涉及其整合到脂质双层中,在那里它影响膜特性,如流动性和相行为。 硬脂酸链(饱和)和油酸链(单不饱和)在膜的堆积密度和厚度方面引入了变化 . 这影响了膜蛋白和信号通路的分布和功能,在细胞过程中起着至关重要的作用 .

类似化合物:

1-硬脂酰基-2-油酰基-sn-甘油-3-磷酸胆碱 (SOPC): 结构相似,但脂肪酸的位置连接不同.

1-硬脂酰基-2-亚油酰基-sn-甘油-3-磷酸胆碱: 包含亚油酸链而不是油酸链.

独特性: 2-油酰基-1-硬脂酰基-sn-甘油-3-磷酸胆碱由于其一个饱和脂肪酸链和一个单不饱和脂肪酸链的特定组合而独一无二,这在膜流动性和相行为方面提供了独特的特性 . 这使得它在膜动力学和脂质-蛋白质相互作用的研究中特别有价值 .

生化分析

Biochemical Properties

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions. It interacts with enzymes such as phospholipase A2, which hydrolyzes the sn-2 acyl chain, generating lysophosphatidylcholine and free fatty acids . This interaction is essential for the remodeling of membrane phospholipids and the production of bioactive lipid mediators. Additionally, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine interacts with proteins such as apolipoproteins, which are involved in lipid transport and metabolism . These interactions are crucial for maintaining cellular lipid homeostasis and membrane integrity.

Cellular Effects

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis . This compound also impacts gene expression by altering the transcriptional activity of nuclear receptors and transcription factors . Furthermore, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine plays a role in cellular metabolism by regulating the synthesis and degradation of other lipids, thereby influencing energy production and storage .

Molecular Mechanism

The molecular mechanism of 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine involves its interactions with various biomolecules. It binds to membrane receptors and transporters, facilitating the uptake and distribution of lipids within cells . This compound also acts as a substrate for enzymes such as phospholipase D, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . These reactions are critical for the generation of second messengers involved in signal transduction pathways. Additionally, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine modulates the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyltransferases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine can change over time. This compound is relatively stable under physiological conditions, but it can undergo oxidation and hydrolysis, leading to the formation of lysophosphatidylcholine and free fatty acids . These degradation products can have distinct biological activities and may influence cellular functions differently. Long-term studies have shown that 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine can affect cellular processes such as membrane fluidity, signal transduction, and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve membrane fluidity, leading to beneficial effects on cellular functions . At high doses, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine can induce cytotoxicity and apoptosis, particularly in cells with high metabolic activity . These toxic effects are often associated with the accumulation of lysophosphatidylcholine and free fatty acids, which can disrupt membrane integrity and cellular homeostasis.

准备方法

合成路线和反应条件: 2-油酰基-1-硬脂酰基-sn-甘油-3-磷酸胆碱的合成通常涉及甘油磷酸胆碱与硬脂酸和油酸的酯化反应。反应在受控条件下进行,以确保脂肪酸的正确位置连接。该过程包括:

酯化反应: 甘油磷酸胆碱与硬脂酸和油酸在二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP) 等催化剂存在下反应。

工业生产方法: 2-油酰基-1-硬脂酰基-sn-甘油-3-磷酸胆碱的工业生产涉及大规模酯化工艺,并采取严格的质量控制措施,以确保产品的纯度和一致性。 该工艺针对高产率和效率进行了优化,通常涉及自动化系统以精确控制反应条件 .

化学反应分析

反应类型: 2-油酰基-1-硬脂酰基-sn-甘油-3-磷酸胆碱会经历各种化学反应,包括:

氧化: 油酸链可以发生氧化反应,导致形成氢过氧化物和其他氧化产物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和分子氧。

主要产物形成:

氧化产物: 氢过氧化物、醛和酮。

水解产物: 游离硬脂酸、油酸和甘油磷酸胆碱.

相似化合物的比较

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC): Similar in structure but with different positional attachment of fatty acids.

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleic acid chain instead of an oleic acid chain.

Uniqueness: 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of one saturated and one monounsaturated fatty acid chain, which provides distinct properties in terms of membrane fluidity and phase behavior . This makes it particularly valuable in studies of membrane dynamics and lipid-protein interactions .

属性

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVAWFAEPLPPQ-VRDBWYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335911 | |

| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56421-10-4 | |

| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calix[5]pyrrole](/img/structure/B1263095.png)

![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)